molecular formula C15H24ClN3O3 B2934031 tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate CAS No. 915307-79-8

tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate

Cat. No.: B2934031
CAS No.: 915307-79-8
M. Wt: 329.83
InChI Key: DWCZHCJMCDQEES-UHFFFAOYSA-N
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Description

Tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate is a useful research compound. Its molecular formula is C15H24ClN3O3 and its molecular weight is 329.83. The purity is usually 95%.
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Biological Activity

tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate, also known by its CAS number 915307-79-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24ClN3O3
  • Molecular Weight : 329.82 g/mol
  • IUPAC Name : tert-butyl (6-chloro-4-((2-propoxyethyl)amino)pyridin-3-yl)carbamate

The compound features a pyridine ring substituted with a chlorine atom and an amino group linked to a propoxyethyl chain, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Targets:

  • Phosphodiesterase Inhibition : The compound may exhibit phosphodiesterase (PDE) inhibitory activity, which is crucial for regulating cyclic nucleotide levels in cells.
  • Anticancer Activity : Preliminary studies indicate that it could have anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : There is evidence suggesting potential antimicrobial activity against specific pathogens.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
PDE InhibitionReduced cell proliferation
AnticancerInduced apoptosis in tumor cells
AntimicrobialInhibited growth of bacteria

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

Case Study 2: PDE Inhibition

In a pharmacological study, the compound was tested for its ability to inhibit phosphodiesterase enzymes. It showed promising results, leading to increased levels of cyclic AMP in treated cells, which is associated with enhanced cellular signaling pathways related to growth and survival.

Case Study 3: Antimicrobial Properties

Research investigating the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Properties

IUPAC Name

tert-butyl N-[6-chloro-4-(2-propoxyethylamino)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O3/c1-5-7-21-8-6-17-11-9-13(16)18-10-12(11)19-14(20)22-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZHCJMCDQEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCNC1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.